Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-N-(pyren-1-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N/c1-3-14-24(15-4-2)16-20-11-10-19-9-8-17-6-5-7-18-12-13-21(20)23(19)22(17)18/h3-13H,1-2,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAROARVBVCCAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Bis Prop 2 En 1 Yl Pyren 1 Ylmethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-resolution 1D NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the primary structure of Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyrene (B120774) moiety, the methylene (B1212753) protons of the pyren-1-ylmethyl group, and the protons of the two prop-2-en-1-yl (allyl) groups. The aromatic region would likely exhibit a complex pattern of multiplets due to the various coupling interactions between the nine protons on the pyrene ring. The benzylic methylene protons adjacent to the pyrene and the nitrogen atom would appear as a singlet. The allyl groups would show characteristic signals for the methylene protons adjacent to the nitrogen, the vinylic proton, and the terminal vinylic protons, each with specific chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct resonances for each unique carbon atom in the molecule. The sixteen carbon atoms of the pyrene ring would appear in the aromatic region of the spectrum. The spectrum would also feature signals for the benzylic methylene carbon, the methylene carbons of the allyl groups, and the vinylic carbons of the allyl groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrene Aromatic CH | 7.8 - 8.5 | 124 - 132 |
| Pyrene Quaternary C | - | 124 - 132 |
| Pyren-1-ylmethyl CH₂ | ~4.0 | ~55 |
| Allyl N-CH₂ | ~3.2 | ~58 |
| Allyl =CH | ~5.9 | ~135 |
| Allyl =CH₂ | ~5.2 | ~117 |
Note: The predicted chemical shifts are estimates and may vary based on the solvent and other experimental conditions.
To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete bonding framework and spatial proximities, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyrene ring and the allyl groups. For instance, correlations would be observed between the vinylic proton and the terminal vinylic protons of the allyl groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range (two or three bond) correlations between protons and carbons. For example, the benzylic protons would show correlations to several carbons within the pyrene ring, confirming the attachment point.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are instrumental in determining the spatial relationships between protons. This could reveal, for instance, the proximity of the allyl group protons to the pyrene ring, providing insights into the molecule's preferred conformation in solution.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula as C₂₃H₂₁N.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique would provide valuable information about the structural integrity and connectivity of the molecule. The fragmentation of the molecular ion of this compound would likely involve characteristic losses of the allyl groups and cleavage of the benzylic C-N bond, leading to the formation of a stable pyren-1-ylmethyl cation.
Interactive Data Table: Expected Key Mass Spectrometry Fragments
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+ | Molecular Ion |
| [M - C₃H₅]+ | Loss of an allyl group |
| [C₁₇H₁₁]+ | Pyren-1-ylmethyl cation |
| [C₃H₅N]+ | Allylamine (B125299) fragment |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the pyrene ring and the allyl groups, and C-N stretching vibrations. The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic of the substitution pattern on the pyrene ring.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C=C stretching modes of the pyrene ring are typically strong in the Raman spectrum, providing a characteristic fingerprint of the polycyclic aromatic core.
Interactive Data Table: Anticipated Vibrational Spectroscopy Peaks
| Vibrational Mode | Expected FT-IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| C=C Stretch (Aromatic) | 1620 - 1580 | 1620 - 1580 (Strong) |
| C=C Stretch (Alkene) | 1650 - 1630 | 1650 - 1630 |
| C-N Stretch | 1250 - 1020 | Weak |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Weak |
Identification of Characteristic Functional Group Vibrations
The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. Analysis of similar pyrene-containing molecules allows for the prediction of these vibrational modes. rsc.org
The key functional groups in this compound are the pyrene aromatic system, the tertiary amine, and the two prop-2-en-1-yl (allyl) groups. The expected vibrational frequencies are summarized in the table below.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Pyrene Moiety | Aromatic C-H stretching | 3100-3000 |
| Aromatic C=C stretching | 1600-1450 | |
| Aromatic C-H out-of-plane bending | 900-675 | |
| Prop-2-en-1-yl Groups | =C-H stretching (alkenyl) | 3100-3010 |
| C=C stretching (alkenyl) | 1680-1640 | |
| =C-H bending (alkenyl) | 1000-650 | |
| C-H stretching (alkyl) | 2975-2850 | |
| Tertiary Amine | C-N stretching | 1250-1020 |
| Methylene Bridge | CH₂ bending (scissoring) | ~1465 |
Note: This is a predictive table based on typical vibrational frequencies of the constituent functional groups.
The aromatic C-H stretching vibrations of the pyrene ring are anticipated in the 3100-3000 cm⁻¹ region. rsc.org Multiple sharp bands corresponding to the aromatic C=C stretching vibrations would be observed between 1600 cm⁻¹ and 1450 cm⁻¹. rsc.org The substitution pattern on the pyrene ring will influence the specific wavenumbers of the C-H out-of-plane bending vibrations, which are typically strong and appear in the 900-675 cm⁻¹ range. rsc.org
For the prop-2-en-1-yl groups, the =C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching of the double bond should appear in the 1680-1640 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.
Analysis of Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound is dictated by the spatial arrangement of the bulky pyrene group and the flexible allyl chains around the central nitrogen atom. In the solid state, intermolecular interactions such as π-π stacking and C-H···π interactions are expected to play a crucial role in the crystal packing. mdpi.comrsc.org
The pyrene moieties are known to engage in significant π-π stacking interactions, which can influence the emissive properties of the material. mdpi.com The conformation of the molecule will likely adopt a configuration that maximizes these favorable interactions in the solid state. The presence of alkyl groups can sometimes weaken these intermolecular interactions, leading to changes in crystal packing and physical properties. researchgate.net
In the absence of a crystal structure for the title compound, analysis of related structures suggests that C-H···π interactions between the allyl groups and the pyrene rings of neighboring molecules could also contribute to the stability of the crystal lattice. rsc.org These non-covalent interactions are critical in determining the supramolecular architecture.
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
The electronic absorption and emission properties of this compound are expected to be dominated by the pyrene chromophore.
UV-Vis Spectrophotometry for Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of pyrene-containing compounds is characterized by strong absorptions in the ultraviolet region. nih.gov For this compound, the spectrum is predicted to show intense bands corresponding to the π-π* electronic transitions of the pyrene moiety. The attachment of the aminomethyl group is not expected to significantly alter the main absorption bands of the pyrene core, as the nitrogen lone pair is not in direct conjugation with the aromatic system.
The typical absorption spectrum of a pyrene derivative would display a series of bands, with the most intense absorption (the S₀ → S₂ transition, often referred to as the β band) occurring at shorter wavelengths, and a series of less intense, structured bands (the S₀ → S₁ transition, or p-band) at longer wavelengths.
Fluorescence Spectroscopy for Emission Characteristics and Excimer/Exciplex Formation
Pyrene and its derivatives are well-known for their strong fluorescence and their propensity to form excimers. nih.gov An excimer is an excited-state dimer that forms between an excited molecule and a ground-state molecule of the same species. This phenomenon is highly dependent on the concentration of the fluorophore and the proximity of the pyrene moieties.
In dilute solutions, this compound is expected to exhibit the characteristic structured monomer emission of the pyrene unit, typically with peaks in the 370-400 nm range. nih.gov As the concentration increases, or in the solid state where the pyrene units are held in close proximity, a broad, structureless emission band at longer wavelengths (typically around 480 nm) is anticipated. nih.gov This new band is indicative of excimer formation. The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) can provide valuable information about the intermolecular interactions and molecular packing. nih.gov
The formation of an exciplex (excited-state complex with a different molecule) is also a possibility in the presence of suitable electron-donating or accepting species, although excimer formation is more likely to be the dominant process in the pure compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, the principles of this technique allow for a detailed understanding of the information that would be obtained from such a study. nih.govresearchgate.net
Determination of Precise Bond Lengths, Bond Angles, and Torsional Angles
A single-crystal X-ray diffraction study would provide the precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data is crucial for understanding the molecular geometry and identifying any steric strain or unusual bonding characteristics.
The table below presents a hypothetical set of key geometric parameters for this compound, based on data from analogous structures found in crystallographic databases.
| Parameter | Description | Expected Value |
| Bond Lengths (Å) | ||
| C-N (amine) | Average length of the carbon-nitrogen single bonds | 1.45 - 1.48 |
| C=C (alkene) | Length of the carbon-carbon double bond in the allyl groups | 1.32 - 1.35 |
| C-C (pyrene) | Average length of the carbon-carbon bonds in the pyrene ring | 1.37 - 1.43 |
| Bond Angles (°) | ||
| C-N-C (amine) | Angles around the central nitrogen atom | 108 - 112 |
| C-C=C (alkene) | Angle within the allyl group | 120 - 123 |
| Torsional Angles (°) | ||
| C-C-N-C | Dihedral angle defining the conformation around the C-N bonds | Variable, depending on crystal packing forces |
Note: These are predicted values based on standard bond lengths and angles for the functional groups present and are subject to variation based on the specific crystalline environment.
The torsional angles involving the pyrene ring and the methylene bridge would reveal the orientation of the bulky aromatic group relative to the rest of the molecule. Similarly, the torsional angles within the prop-2-en-1-yl chains would define their conformation. This detailed structural information is essential for a complete understanding of the compound's properties and its behavior in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and intermolecular interactions for this compound could not be completed as specific crystallographic data for this compound is not available in the surveyed scientific literature. The determination of crystal packing and the precise nature of intermolecular forces such as C-H···π interactions, π-π stacking, and hydrogen bonding requires single-crystal X-ray diffraction analysis, and no such study for this specific compound has been publicly reported.
In general, pyrene-containing compounds are well-known for their tendency to form distinct supramolecular assemblies driven by non-covalent interactions. The planar and electron-rich nature of the pyrene moiety makes it highly susceptible to forming π-π stacking interactions, which are a crucial factor in the organization of these molecules in the solid state. These interactions typically involve the parallel or slipped-parallel stacking of the pyrene rings of adjacent molecules.
Hydrogen bonding, while less likely to be the dominant interaction in the absence of strong hydrogen bond donors and acceptors, could potentially occur if co-crystallized with solvent molecules or if specific functional groups capable of hydrogen bonding were present.
Without experimental data, any description of bond distances, angles, or specific packing motifs for this compound would be purely speculative. The creation of data tables detailing these parameters is therefore not possible. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its solid-state structure and intermolecular interactions.
Supramolecular Assembly and Host Guest Interactions of Bis Prop 2 En 1 Yl Pyren 1 Ylmethyl Amine
Fundamental Non-Covalent Interactions Governing Self-Assembly
The self-assembly of Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine would theoretically be governed by a combination of π-π stacking interactions inherent to the pyrene (B120774) core and hydrogen bonding or electrostatic interactions involving the tertiary amine group.
Elucidation of Pyrene π-π Stacking Motifs in Ordered Structures
The large, electron-rich aromatic surface of the pyrene moiety is highly conducive to π-π stacking interactions. In solution and in the solid state, pyrene derivatives are well-known to form ordered aggregates through these non-covalent bonds. The specific geometry of these stacks can vary, leading to different photophysical properties. For instance, a face-to-face (sandwich) arrangement often results in the formation of excimers, which exhibit a characteristic red-shifted fluorescence compared to the monomeric pyrene emission. In contrast, an offset or T-shaped stacking arrangement would lead to different electronic coupling and, consequently, distinct spectral signatures.
The flexible prop-2-en-1-yl (allyl) groups attached to the amine nitrogen could sterically influence the preferred stacking motif. Their conformational freedom might allow for arrangements that optimize the π-π overlap between pyrene units, or conversely, hinder close packing depending on the environment. The interplay between the energetic favorability of π-π stacking and the steric demands of the allyl groups would be a critical factor in determining the final assembled structure.
| Stacking Motif | Expected Interplanar Distance (Å) | Potential Photophysical Signature |
| Face-to-Face (Sandwich) | ~3.4 - 3.8 | Excimer fluorescence (red-shifted, broad) |
| Offset Stacked | ~3.3 - 3.6 | Perturbed monomer fluorescence |
| T-shaped (Edge-to-Face) | N/A | Quenching or slight shift in monomer fluorescence |
This table presents theoretical expectations for this compound based on general principles of pyrene chemistry. Experimental data for this specific compound is not available.
Role of Amine-Mediated Hydrogen Bonding and Electrostatic Interactions
The tertiary amine in this compound is a key functional group that can participate in various non-covalent interactions. While the nitrogen atom itself is a hydrogen bond acceptor, the presence of acidic protons in the environment (e.g., from protic solvents or guest molecules) could lead to protonation of the amine. This would transform the neutral amine into a positively charged ammonium (B1175870) cation, introducing the possibility of strong electrostatic interactions and hydrogen bonding with suitable anions or neutral molecules.
In an aprotic environment, the lone pair of electrons on the nitrogen atom could interact with electron-deficient species or participate in dipole-dipole interactions. The orientation of the pyren-1-ylmethyl and bis(prop-2-en-1-yl) substituents would significantly impact the accessibility of this lone pair for intermolecular interactions.
Formation of Supramolecular Architectures
The combination of directional π-π stacking and potential hydrogen bonding/electrostatic interactions provides a framework for the self-assembly of this compound into higher-order structures.
Directed Assembly into Nanostructures and Microstructures
It is plausible that under specific conditions (e.g., solvent, temperature, concentration), this compound could self-assemble into well-defined nano- or microstructures. For example, in solvents that promote solvophobic effects, the pyrene units might aggregate to minimize contact with the solvent, leading to the formation of nanoparticles, nanofibers, or vesicles. The morphology of these structures would be dictated by the balance of the attractive π-π interactions and the repulsive steric and/or electrostatic forces.
Influence of Molecular Design on Morphology and Dimensionality of Assemblies
The specific design of this compound, with its bulky and flexible substituents on the amine, is expected to play a crucial role in directing the morphology and dimensionality of its assemblies. The allyl groups, for instance, could influence the curvature of the assembled structures. Their flexibility might allow for the formation of curved interfaces, potentially leading to vesicles or micelles. In contrast, a more rigid substituent might favor the formation of one-dimensional structures like fibers or rods. The length and nature of the linker between the pyrene and the amine are also critical design parameters that would modulate the spatial relationship between the interacting pyrene moieties.
Investigation of Host-Guest Recognition Phenomena and Sensing Applications
The pyrene moiety is a well-established fluorescent probe, and the amine group can act as a binding site. This combination suggests that this compound could function as a chemosensor. The binding of a guest molecule to the amine or intercalation within the pyrene stacks could lead to a detectable change in the fluorescence properties of the pyrene unit.
For example, the binding of a metal ion to the tertiary amine could quench the pyrene fluorescence. Alternatively, the encapsulation of a small organic molecule within a self-assembled aggregate could alter the local environment of the pyrene chromophores, leading to a change in the excimer-to-monomer emission ratio. The specificity of this host-guest recognition would depend on the size, shape, and chemical nature of the binding pocket formed by the self-assembled host molecules.
| Potential Guest Molecule | Theoretical Binding Interaction | Anticipated Spectroscopic Response |
| Protons (H+) | Protonation of the tertiary amine | Change in absorption and fluorescence spectra |
| Metal Cations | Coordination with the tertiary amine | Fluorescence quenching or enhancement |
| Small Organic Molecules | Intercalation within pyrene stacks | Change in excimer/monomer emission ratio |
This table outlines hypothetical sensing applications for this compound. No experimental data is currently available to validate these predictions.
Binding Studies with Model Biomolecules and Macromolecules
There is no available research in the public domain detailing the binding interactions of this compound with any model biomolecules or macromolecules.
Response to Environmental Stimuli (e.g., pH, specific ions, gaseous analytes)
No studies have been published that investigate the response of this compound to environmental stimuli such as changes in pH, the presence of specific ions, or exposure to various gaseous analytes.
Applications in Advanced Materials Science and Functional Systems
Polymerization and Copolymerization of Allyl Groups for Functional Polymers
The presence of two allyl groups in Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine allows for its participation in various polymerization and copolymerization reactions, leading to the formation of functional polymers with tailored properties. The polymerization of diallyl monomers is known to proceed via a cyclopolymerization mechanism, resulting in polymers containing five- or six-membered rings within the polymer backbone. This process is crucial in producing soluble and processable polymers by avoiding cross-linking.
However, the radical polymerization of allyl monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from an allyl group, leading to the formation of a stable, less reactive radical and resulting in low molecular weight polymers. The bulky pyren-1-ylmethyl substituent in the target compound is expected to influence the polymerization kinetics and the structure of the resulting polymer. Research on the polymerization of diallylamines with other bulky substituents suggests that steric hindrance can affect the rate of polymerization and the ratio of five- to six-membered rings formed during cyclopolymerization tandfonline.com.
Conventional free radical polymerization of allylamine (B125299) and its derivatives has been studied, often in acidic media to suppress degradative chain transfer researchgate.net. For this compound, similar strategies could be employed to achieve higher molecular weight polymers.
To gain more precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are highly desirable. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully applied to a wide range of functional monomers.
RAFT Polymerization: This technique is known for its versatility and tolerance to a variety of functional groups. Pyrene-containing RAFT agents have been synthesized and used to control the polymerization of various monomers, yielding well-defined polymers with pyrene (B120774) end-groups manchester.ac.ukresearchgate.netresearchgate.net. Similarly, RAFT has been employed for the polymerization of pyrene-containing monomers to produce homopolymers and block copolymers with controlled molecular weights and narrow polydispersities nih.govsemanticscholar.org. It is conceivable that a suitable RAFT agent could be used to mediate the polymerization of this compound, offering a pathway to novel polymer architectures.
ATRP: ATRP is another powerful CRP method for synthesizing well-defined polymers. While less common for the direct polymerization of allylic monomers, it has been used for the polymerization of pyrene-containing acrylate and methacrylate monomers researchgate.net. Functional initiators for ATRP can also be used to introduce pyrene moieties at the beginning of polymer chains.
The application of these controlled polymerization techniques to this compound would enable the synthesis of a variety of polymer structures, including:
Homopolymers: Linear chains consisting solely of the repeating pyrene-containing monomer unit.
Copolymers: Incorporation of other functional monomers to tailor the physical and chemical properties of the resulting material.
Block Copolymers: Polymers with distinct blocks of the pyrene-containing monomer and other monomers, leading to self-assembly into nanoscale morphologies.
Star Polymers: Multiple polymer arms emanating from a central core.
| Polymerization Technique | Potential Advantages for this compound | Expected Polymer Characteristics |
| Free Radical Polymerization | Simple and cost-effective. | Potentially low to moderate molecular weight, broad polydispersity. |
| RAFT Polymerization | Excellent control over molecular weight and dispersity, tolerance to functional groups. | Well-defined homopolymers, block copolymers, and other complex architectures. |
| ATRP | Good control over polymerization, allows for synthesis of various architectures. | Well-defined polymers, though optimization for the diallylamine (B93489) monomer may be required. |
The diallyl functionality of this compound also makes it a suitable cross-linking agent. By copolymerizing it with mono-allyl or other vinyl monomers, it is possible to create cross-linked polymeric networks. The density of these networks, and consequently their mechanical and thermal properties, can be tuned by adjusting the feed ratio of the diallyl monomer.
Furthermore, these pyrene-functionalized polymers can be integrated into hybrid materials. For instance, they can be grafted onto or blended with other polymers to impart luminescent properties or to modify surface characteristics. The pyrene group's ability to engage in π-π stacking interactions can also be exploited to direct the self-assembly of these polymers and their composites.
Integration into Pyrene-Based Luminescent Materials and Organic Optoelectronics
The pyrene moiety is a well-known polycyclic aromatic hydrocarbon with distinctive photophysical properties, including a high fluorescence quantum yield and a long fluorescence lifetime. A key feature of pyrene is its ability to form an excited-state dimer known as an excimer, which emits light at a longer wavelength than the monomeric pyrene. This dual emission is highly sensitive to the local environment and the distance between pyrene units.
By incorporating this compound into a polymer, the photophysical properties of the pyrene chromophore can be precisely engineered. The polymer backbone can influence the spatial arrangement of the pyrene groups, thereby controlling the extent of excimer formation.
In Solution: The conformation of the polymer chain in solution, which is dependent on the solvent quality and temperature, will affect the proximity of the pyrene side chains. In a good solvent, the polymer chain is expanded, leading to a higher proportion of monomer emission. In a poor solvent, the chain collapses, bringing the pyrene units closer together and enhancing excimer emission acs.org. This solvent-dependent fluorescence makes these polymers potential sensors for solvent polarity.
In the Solid State: In the solid state, the packing of the polymer chains will dictate the photophysical properties. Amorphous polymers may exhibit both monomer and excimer emission depending on the concentration of pyrene units and their distribution along the chain. Crystalline or semi-crystalline polymers could lead to more ordered arrangements of the pyrene groups, potentially enhancing excimer emission. The formation of pyrene excimers in the solid state can be influenced by factors such as solvent vapor and temperature annealing acs.org. The solid-state emission of pyrene-containing polymers is a critical parameter for their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices chemrxiv.org.
The ratio of excimer to monomer emission (IE/IM) can be a sensitive probe of the polymer's microstructure and its interactions with the environment. This ratiometric sensing capability is a significant advantage as it is less susceptible to fluctuations in probe concentration or excitation intensity.
| Environment | Dominant Emission | Influencing Factors | Potential Applications |
| Dilute Solution (Good Solvent) | Monomer Emission | Polymer concentration, solvent polarity, temperature. | Probing polymer conformation and dynamics. |
| Concentrated Solution / Poor Solvent | Excimer Emission | Polymer concentration, solvent quality, temperature. | Sensing changes in local environment. |
| Solid State (Amorphous) | Monomer and/or Excimer Emission | Pyrene concentration, polymer chain packing, thermal history. | Organic electronics, solid-state lighting. |
| Solid State (Crystalline) | Potentially strong Excimer Emission | Crystal packing, intermolecular interactions. | Highly efficient light-emitting materials. |
The sensitivity of pyrene's fluorescence to its local environment makes polymers derived from this compound excellent candidates for the development of fluorescent probes and sensors rsc.orgresearchgate.net. The fluorescence of the pyrene moiety can be quenched or enhanced by the presence of specific analytes.
Chemical Sensors: Pyrene-functionalized polymers have been shown to be effective sensors for a variety of analytes, including:
Metal Ions: The fluorescence of pyrene can be quenched by certain metal ions through electron or energy transfer processes. Pyrene-based fluorescent sensors have been developed for the detection of heavy metal ions such as Hg2+, Pb2+, and Cu2+ nih.govmdpi.com.
Nitroaromatic Compounds: The electron-deficient nature of nitroaromatic compounds, which are common components of explosives, can lead to the quenching of pyrene fluorescence through photoinduced electron transfer. Pyrene-functionalized polymers have been utilized for the sensitive detection of molecules like 2,4,6-trinitrotoluene (TNT) nih.gov.
pH: The amine group in the monomer unit can be protonated at low pH, which can affect the photophysical properties of the nearby pyrene chromophore, enabling the development of pH-responsive materials.
Bioimaging Agents: The biocompatibility of certain polymers, combined with the strong fluorescence of pyrene, allows for their use in bioimaging applications. Pyrene-functionalized nanoparticles can be used to label and visualize cells and tissues nih.govnih.gov. The ability of pyrene to report on its local environment can also be used to probe biological processes, such as protein conformational changes and membrane dynamics nih.gov. The formation of pyrene excimers can be used to monitor intermolecular interactions, such as protein oligomerization nih.gov.
Hybrid Materials and Composites for Enhanced Functionality
The integration of polymers derived from this compound into hybrid materials and composites can lead to synergistic effects and enhanced functionality.
Pyrene-Functionalized Silica: The pyrene-containing polymer can be covalently attached to or physically adsorbed onto silica nanoparticles or mesoporous silica. This can result in materials with high surface areas and well-defined porosity, combined with the luminescent properties of pyrene. Such hybrid materials have applications in sensing, catalysis, and separation nih.govmdpi.comscielo.brnih.gov. For example, a pyrene derivative-functionalized mesoporous silica-Cu2+ hybrid has been developed for the "turn-on" fluorescence detection of H2S nih.gov.
Graphene and Carbon Nanotube Composites: The planar aromatic structure of pyrene allows for strong π-π stacking interactions with the surfaces of graphene and carbon nanotubes. By functionalizing a polymer with pyrene groups, it can act as a dispersing agent for these carbon nanomaterials in various solvents. This non-covalent functionalization approach is advantageous as it preserves the desirable electronic properties of the carbon nanomaterials. Pyrene end-functionalized poly(methacrylic acid) has been shown to be an effective stabilizer for graphene nanoplatelets in aqueous dispersions manchester.ac.uk.
Metal Nanoparticle Composites: Pyrene-functionalized polymers can also be used to stabilize metal nanoparticles, preventing their aggregation and providing a fluorescent shell. The fluorescence of the pyrene can be influenced by the metal core, leading to interesting optical properties and potential applications in sensing and catalysis. For instance, pyrene-functionalized ruthenium nanoparticles have been demonstrated as effective chemosensors for nitroaromatic compounds acs.org.
The development of these hybrid materials and composites opens up new avenues for creating multifunctional systems with tailored optical, electronic, and mechanical properties, further expanding the utility of this compound in advanced materials science.
Non-Covalent Functionalization of 2D Materials (e.g., Graphene)
The non-covalent functionalization of two-dimensional materials like graphene is a powerful strategy to tailor their properties without disrupting their intrinsic electronic structure. The pyrene moiety of this compound is exceptionally well-suited for this purpose.
Mechanism and Research Findings: The large, flat aromatic surface of the pyrene group can strongly interact with the basal plane of graphene through π-π stacking interactions. mdpi.com This non-covalent interaction is robust and allows the molecule to act as a molecular anchor, effectively "decorating" the graphene surface. This approach avoids the introduction of defects into the graphene lattice, which is a common drawback of covalent functionalization methods that convert sp²-hybridized carbon atoms to sp³-hybridized ones. nih.gov
Research on analogous pyrene-based molecules has demonstrated the effectiveness of this strategy. For instance, pyrene-terminated polymers have been shown to effectively disperse graphene in various solvents, creating stable suspensions that can be processed for months. epa.gov Similarly, specially designed pyrene-based constructs have been used to functionalize the surface of graphene-based field-effect transistors (FETs) for biosensing applications. mdpi.com The pyrene group ensures stable attachment to the graphene channel, while other functional parts of the molecule are exposed to interact with target analytes. mdpi.com The functionalization process with a pyrene-lysine-biotin construct was optimized by evaluating the effects of concentration using atomic force microscopy (AFM) and Raman spectroscopy, with an ideal concentration of 1 nM identified for effective self-assembly on the graphene lattice. mdpi.com
The use of pyrene derivatives as stabilizers can prevent the aggregation of graphene sheets, which is a major obstacle in leveraging their properties for practical applications. nih.govfrontiersin.org Molecules containing pyrene have been successfully employed as stabilizers during the chemical reduction of graphene oxide (GO), resulting in reduced graphene oxide (rGO) that exhibits excellent dispersion in solution. frontiersin.org
| Pyrene Derivative | Functionalization Goal | Key Finding | Reference |
|---|---|---|---|
| Pyrene–lysine-based supporter construct (PLB) | Biosensor development | Achieved efficient, non-covalent functionalization of a graphene FET via π-π stacking for protein detection. | mdpi.com |
| Pyrene-endcapped tetraphenylethene (TPEP) | Dispersion and optical properties | Acted as a stabilizer for reduced graphene oxide (rGO), enhancing dispersion and inducing aggregation-induced emission (AIE) effects. | frontiersin.org |
| Pyrene-terminated liquid crystalline polymer | Graphene dispersion | Effectively dispersed graphene in N,N-dimethylformamide, forming stable suspensions. | epa.gov |
| 1,2-bis-(2-pyren-1-ylmethylamino-ethoxy) ethane (NPEY) | Fluorescent sensing | Functionalized graphene nanosheets via π-π stacking to create a "turn-on" fluorescent sensor for manganese(II) ions. | nih.gov |
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The unique properties of pyrene—its planarity, size, and rich optical and electronic characteristics—make it an attractive building block for designing novel MOFs. rsc.orgsemanticscholar.org
Structural Role and Research Findings: While this compound itself would require further modification with coordinating groups (like carboxylates or pyridyls) to act as a primary linker, its pyrene-amine core is representative of ligands used in this field. Pyrene-based ligands can be functionalized with groups that coordinate to metal ions, leading to the formation of porous structures with diverse topologies. scispace.com These frameworks often exhibit strong π–π stacking interactions between the pyrene units, which can enhance electron transfer efficiency and influence the material's adsorption and catalytic properties. semanticscholar.org
For example, MOFs constructed with the pyrene-based ligand 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) and zinc(II) ions have been systematically studied for CO₂ adsorption. nih.govacs.org The resulting frameworks show how pore size, topology, and chemistry can be tuned by including different additional ligands, which in turn affects the interactions between the MOF and guest molecules like CO₂. nih.govacs.org The extended conjugated system of pyrene generally provides stronger π–π interactions compared to smaller aromatic linkers, which is a key factor in designing materials for specific applications. nih.gov The amine functionality, present in the target compound, can also play a crucial role by acting as a coordination site or by introducing basicity into the MOF pores, which is particularly useful for capturing acidic gases like CO₂.
| MOF System | Metal Ion | Pyrene-Based Ligand | Key Feature / Application | Reference |
|---|---|---|---|---|
| Zn-TBAPy Series | Zn(II) | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Systematic study of CO₂ adsorption based on pore structure and topology. | nih.govacs.org |
| General Pyrene-MOFs | Various | Functionalized Pyrenes (e.g., with carboxylates) | Applications in luminescence, photocatalysis, and heterogeneous catalysis. | rsc.orgscispace.com |
Surface Modification and Adhesion Enhancement
The multifunctionality of this compound makes it a compelling candidate for use as a surface modifier and adhesion promoter, particularly in polymer composites and coatings. The molecule can act as an interfacial bridge, connecting two otherwise incompatible materials.
Mechanism and Potential Applications: The functionality of the molecule can be divided into two primary roles:
Anchoring Group: The pyrene moiety can adsorb strongly onto the surface of materials with graphitic or aromatic character, such as carbon fibers, graphene nanoplatelets, or carbon nanotubes, via π-π stacking.
Reactive/Interactive Groups: The two allyl (prop-2-en-1-yl) groups are available for chemical reactions, most notably free-radical polymerization. This allows the molecule to be covalently bonded into a polymer matrix. The tertiary amine group can also contribute to adhesion through acid-base interactions or hydrogen bonding with appropriate surfaces.
| Functional Group | Mechanism | Role in Adhesion Enhancement |
|---|---|---|
| Pyren-1-ylmethyl | π-π stacking | Acts as a strong physical anchor to carbonaceous or aromatic surfaces (e.g., carbon fiber, graphene). |
| Bis(prop-2-en-1-yl) | Covalent bonding (Polymerization) | Provides reactive sites to form covalent bonds with a polymer matrix, creating a robust interfacial link. |
| Tertiary Amine | Acid-base interactions, Hydrogen bonding | Can improve adhesion to polar surfaces or polymer matrices containing acidic or hydrogen-bond donor groups. |
Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature
Despite significant advancements in the field of catalysis, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research detailing the catalytic applications of the tertiary amine this compound. While the structural motifs of a tertiary amine and a pyrene moiety are individually well-recognized for their potential roles in various catalytic processes, their combined application within this specific molecule is not documented in existing research.
Theoretical considerations suggest that the tertiary amine functionality could participate in organocatalysis. The lone pair of electrons on the nitrogen atom could potentially enable it to act as a Lewis base, facilitating reactions through enamine or iminium ion intermediates. Furthermore, its nucleophilic character could be harnessed in activation strategies for various substrates.
The presence of the polycyclic aromatic pyrene group introduces the possibility of cooperative catalysis. The pyrene moiety, known for its unique photophysical and electronic properties, could potentially interact with substrates or other catalytic species through π-π stacking or other non-covalent interactions. Such synergistic effects could, in theory, influence the chemo-, regio-, and stereoselectivity of organic transformations, particularly in multi-component reactions and cascade processes.
In the realm of transition metal catalysis, the nitrogen atom of the tertiary amine could serve as a ligand, coordinating with a metal center to form a catalytically active complex. The electronic properties of the pyrene substituent could, in principle, modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.
However, it is crucial to emphasize that these potential applications are purely speculative and are not substantiated by published research findings concerning this compound. Extensive searches of chemical databases and scientific literature have not yielded any studies that specifically investigate or provide data on the use of this compound in the catalytic contexts of organocatalysis, cooperative catalysis, or transition metal catalysis. Consequently, a detailed, evidence-based article on its catalytic applications and methodological advancements, as per the requested outline, cannot be generated at this time. The scientific community has yet to explore and report on the catalytic potential of this particular chemical entity.
Catalytic Applications and Methodological Advancements
Metal-Amine Complexation for Transition Metal Catalysis
Design of Ligand Systems for Coordination to Metal Centers
There is no specific information available in the peer-reviewed scientific literature regarding the design and synthesis of ligand systems where Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine is coordinated to metal centers. The potential of its tertiary amine and two allyl groups as coordination sites, in conjunction with the pyrene (B120774) moiety, remains a subject for future investigation. The steric and electronic effects of the bulky pyrenylmethyl group and the flexible diallyl substituents on the coordination geometry and stability of potential metal complexes have not been reported.
Application in C-C and C-Heteroatom Bond Forming Reactions
Consistent with the lack of information on its coordination chemistry, there are no published studies detailing the application of this compound or its metal complexes in catalytic C-C and C-heteroatom bond-forming reactions. While pyrene-containing compounds are sometimes explored for their potential in photoredox catalysis, no such applications have been documented for this specific amine. Consequently, no data on reaction conditions, substrate scope, or catalytic efficacy can be provided.
Theoretical and Computational Investigations of Bis Prop 2 En 1 Yl Pyren 1 Ylmethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics and reactivity of complex organic molecules like Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine. These calculations offer a detailed picture of the molecule at the quantum level.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
| Note: Specific energy values are dependent on the level of theory and basis set used in the DFT calculations and are not yet publicly available in literature for this specific compound. |
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR chemical shifts)
Time-dependent DFT (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are typically π-π* transitions within the pyrene (B120774) chromophore. Similarly, DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei within the molecule. By calculating the magnetic shielding tensors, theoretical NMR spectra can be generated, which serve as a valuable tool for the interpretation and assignment of experimental NMR data, aiding in the structural confirmation of the compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment over time. These simulations are essential for understanding the macroscopic properties that arise from molecular-level interactions.
Conformational Flexibility and Rotational Barriers
MD simulations can be used to explore the conformational landscape of this compound in various environments, such as in solution or in the solid state. By simulating the molecule's trajectory over time, researchers can observe the flexibility of the prop-2-en-1-yl groups and the rotational freedom around the single bonds connecting the pyrene moiety and the amine. These simulations can also be used to calculate the energy barriers associated with these rotations, providing a quantitative measure of the molecule's conformational rigidity.
Simulation of Self-Assembly Processes and Supramolecular Interactions
A key area of interest for pyrene-containing molecules is their ability to self-assemble into larger, ordered structures. MD simulations are instrumental in studying the initial stages of aggregation and the non-covalent interactions that drive these processes. For this compound, simulations can model how multiple molecules interact through π-π stacking of the pyrene rings and van der Waals forces. These simulations provide a detailed view of the formation of dimers, oligomers, and larger aggregates, elucidating the preferred packing arrangements and the thermodynamics of self-assembly. Such insights are critical for designing materials with specific optical and electronic properties based on controlled supramolecular organization.
Table 2: Key Supramolecular Interactions in the Self-Assembly of this compound
| Interaction Type | Description |
| π-π Stacking | Attraction between the aromatic pyrene rings of adjacent molecules. |
| Van der Waals Forces | Weak intermolecular forces arising from temporary fluctuations in electron density. |
| Steric Hindrance | Repulsive forces between the prop-2-en-1-yl groups that can influence the packing geometry. |
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Theoretical and computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms and catalytic cycles that are often difficult to probe through experimental means alone. For a molecule such as this compound, with its combination of a bulky, photoactive pyrene group and reactive allylic functionalities, computational studies would be invaluable for understanding its behavior in chemical transformations. These investigations typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to map out potential energy surfaces, identify intermediates and transition states, and calculate reaction energetics.
Transition State Search and Activation Energy Barriers
A cornerstone of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure corresponds to a saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), a critical parameter that governs the rate of a chemical reaction.
The process of finding a transition state structure computationally involves sophisticated algorithms that search for a geometry where the energy is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. Once a candidate transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the atoms that transforms the reactants into products.
For a hypothetical reaction involving this compound, such as an intramolecular cyclization, computational chemists would model the starting material and the proposed product. They would then use a transition state search algorithm to find the pathway connecting them. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Hypothetical Data for a qub.ac.ukqub.ac.uk-Sigmatropic Rearrangement
| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Free Energy Correction (Hartree) | Relative Free Energy (kcal/mol) |
| Reactant | -985.123456 | 0.345678 | 0.312345 | 0.0 |
| Transition State | -985.087654 | 0.344567 | 0.310123 | 22.5 |
| Product | -985.145678 | 0.346789 | 0.314567 | -14.0 |
Understanding Selectivity (Regioselectivity, Stereoselectivity) in Catalytic Reactions
Many catalytic reactions can yield multiple products, and understanding the origin of selectivity (regio- and stereoselectivity) is a major focus of chemical research. Computational chemistry offers a powerful approach to unraveling the factors that control the selectivity of a reaction. By calculating the activation energy barriers for all possible reaction pathways leading to different products, researchers can predict the major product of a reaction.
In the context of a catalytic reaction involving this compound, for instance, if one of the prop-2-en-1-yl (allyl) groups were to participate in a metal-catalyzed allylic amination, there could be questions of regioselectivity (which carbon of the allyl group forms the new bond) and stereoselectivity (the 3D arrangement of the new bond).
Computational models would be constructed for the transition states leading to each possible isomer. By comparing the relative free energies of these transition states, the most favorable reaction pathway can be identified. The energy differences, even if small, can translate to significant differences in product ratios. These models can also provide insights into the non-covalent interactions, such as steric hindrance or hydrogen bonding, between the substrate, catalyst, and ligands that dictate the observed selectivity.
Hypothetical Data for Regioselectivity in a Catalytic Allylic Amination
| Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
| Linear Product | TS_linear | 15.2 | 95% |
| Branched Product | TS_branched | 17.0 | 5% |
This interactive table demonstrates how computational results for the activation energies of competing transition states can be used to predict the regioselectivity of a reaction. A lower relative free energy for the transition state leading to the linear product suggests it will be the major product.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies for Enhanced Accessibility
While the synthesis of Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine can be achieved through established methods, future research should focus on developing more efficient, scalable, and versatile synthetic routes. The exploration of indirect synthetic methods, such as the tetrahydropyrene (THPy) approach, could offer alternative pathways to functionalized pyrene (B120774) derivatives, potentially allowing for greater control over substitution patterns. rsc.orgnih.gov Furthermore, recent advancements in C-H functionalization of pyrenes present an exciting opportunity to streamline the synthesis and introduce additional functionalities to the pyrene core, thereby expanding the library of related compounds. mdpi.com Investigating one-pot or flow chemistry processes could also significantly enhance the accessibility of this compound for broader research and application.
Exploration of Expanded Application Domains in Emerging Technologies
The inherent fluorescence of the pyrene moiety makes this compound a prime candidate for various applications in materials science and biotechnology.
Organic Electronics: Pyrene-based materials are known for their charge-carrier mobility and are utilized in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). epa.govresearchgate.net Future work could explore the incorporation of this compound into polymeric or supramolecular assemblies to create novel semiconducting materials. The allyl groups offer a route to polymerization or cross-linking, which could be exploited to fabricate thin films with tailored optoelectronic properties.
Fluorescent Probes and Sensors: The sensitivity of pyrene's fluorescence to its local environment can be harnessed to develop advanced chemical and biological sensors. researchgate.net The amine group in the molecule can interact with various analytes, potentially leading to changes in fluorescence through photoinduced electron transfer (PET) quenching. mdpi.com Research could focus on designing sensors for metal ions, pH, or volatile organic compounds. nih.gov The allyl groups could also be used to anchor the molecule to surfaces or other molecules for targeted sensing applications.
Bio-imaging and Theranostics: The excellent photophysical properties of pyrene, including a high quantum yield and the ability to form excimers, make it a valuable fluorophore for biological imaging. researchgate.netmdpi.com Future studies could involve modifying the this compound structure to enhance cell permeability and target specific organelles or biomarkers. mdpi.com The combination of imaging and therapeutic potential (theranostics) could also be explored, where the molecule acts as an imaging agent and, upon activation, releases a therapeutic payload or generates reactive oxygen species.
Advanced Characterization Techniques for Real-Time Monitoring of Processes
To fully understand and optimize the performance of this compound in various applications, the use of advanced characterization techniques will be crucial.
In Situ Spectroscopy and Microscopy: Techniques such as time-resolved fluorescence spectroscopy and single-molecule spectroscopy can provide detailed insights into the photophysical processes occurring in real-time. mdpi.com For sensing applications, monitoring the fluorescence response to analyte binding at the single-molecule level could reveal important mechanistic details.
Super-Resolution Microscopy: To visualize the localization and dynamics of this compound in complex biological environments, super-resolution microscopy techniques are indispensable. numberanalytics.com These methods can overcome the diffraction limit of light, allowing for nanoscale imaging within living cells.
Ratiometric Imaging: The potential for both monomer and excimer fluorescence from the pyrene core could be exploited for ratiometric imaging, which provides a built-in self-calibration and can lead to more quantitative and reliable measurements in complex environments like live cells. plos.org
Predictive Modeling and Machine Learning in Compound Design and Application
The integration of computational tools can significantly accelerate the discovery and optimization of new materials based on the this compound scaffold.
Quantum Chemistry Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the photophysical properties, such as absorption and emission wavelengths, of novel derivatives. nih.govacs.org This allows for the in-silico screening of candidate molecules before undertaking synthetic efforts.
Machine Learning for Property Prediction: Machine learning models can be trained on existing databases of fluorescent molecules to predict the properties of new compounds with high accuracy. acs.orgriken.jpnih.govresearchgate.net This data-driven approach can identify structure-property relationships and guide the design of molecules with desired characteristics, such as specific emission wavelengths or high quantum yields. nih.gov
Generative Models for de Novo Design: More advanced machine learning techniques, such as generative adversarial networks (GANs), can be used for the de novo design of fluorescent molecules. nih.gov By learning from a vast chemical space, these models can propose entirely new molecular structures with optimized properties, potentially leading to the discovery of next-generation materials derived from the this compound framework.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and pave the way for its application in a wide range of cutting-edge technologies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bis(prop-2-en-1-yl)(pyren-1-ylmethyl)amine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and pH) to minimize side reactions. For example, allylation reactions involving pyrenylmethylamine precursors can be optimized using inert atmospheres (e.g., nitrogen) and catalysts like palladium complexes. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical. Analytical techniques such as HPLC and NMR spectroscopy should confirm purity (>95%) and structural integrity .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystals are obtainable) for 3D structural elucidation. UV-Vis spectroscopy can also assess π-π interactions in the pyrene moiety .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to potential acute toxicity (Category 4 for oral/skin exposure), use P95 respirators for airborne particles and nitrile gloves with chemical-resistant lab coats. Work under fume hoods to limit inhalation risks. Emergency protocols should include immediate rinsing for skin/eye contact and activated charcoal administration for accidental ingestion .
Advanced Research Questions
Q. What reaction mechanisms underlie the compound’s interactions with electrophilic agents?
- Methodological Answer : The allyl groups and pyrene system enable diverse reactivity. For electrophilic aromatic substitution, the pyrene moiety may undergo regioselective reactions (e.g., nitration at the 1-position). Allyl groups participate in radical polymerization or Diels-Alder cycloadditions . Kinetic studies using stopped-flow spectroscopy or DFT calculations can map transition states and rate constants .
Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer : Employ density functional theory (DFT) to simulate electronic properties (e.g., HOMO-LUMO gaps) and predict sites of electrophilic/nucleophilic attack. Database tools like PISTACHIO or BKMS_METABOLIC can model degradation pathways. Molecular dynamics simulations assess stability in solvents (e.g., DMSO vs. water) by analyzing solvation shells and Gibbs free energy changes .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability in aqueous environments?
- Methodological Answer : Systematically vary pH, ionic strength, and temperature while monitoring degradation via LC-MS and UV-Vis spectroscopy . Compare results with control compounds (e.g., pyrene derivatives without allyl groups) to isolate destabilizing factors. Statistical tools like principal component analysis (PCA) can identify outliers or confounding variables in datasets .
Q. How can the compound’s potential as a fluorescent probe be optimized for bioimaging applications?
- Methodological Answer : Modify the pyrene moiety with electron-withdrawing/donating groups to tune fluorescence quantum yields. Test photostability under continuous irradiation (e.g., 365 nm) and quantify cell permeability using confocal microscopy in live-cell assays. Compare with commercial probes (e.g., fluorescein) to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
